molecular formula C15H19NO3 B8312117 7,9-Dimethoxy-1,2,3,4,4a,5-hexahydro-6H-pyrido[1,2-a]quinolin-6-one CAS No. 89261-28-9

7,9-Dimethoxy-1,2,3,4,4a,5-hexahydro-6H-pyrido[1,2-a]quinolin-6-one

Cat. No. B8312117
Key on ui cas rn: 89261-28-9
M. Wt: 261.32 g/mol
InChI Key: HEDXSUHKAVKXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576964

Procedure details

Under a nitrogen atmosphere, a mixture of 12.1 g. (0.043 mole) dl-2-[1-(3,5-dimethoxyphenyl)piperidin-2-yl]acetic acid, 100 ml. glacial acetic acid, 6.0 g. sodium acetate and 100 ml. acetic anhydride was stirred at room temperature overnight. The acetic acid and acetic anhydride were removed by evaporation in vacuo, the residue partitioned between methylene chloride and saturated aqueous sodium bicarbonate solution, and the organic phase washed with sodium bicarbonate, water, brine and dried (MgSO4). The extracts were evaporated to dryness to give 13 g. of a green oil. The oil was purified by chromatography on a column containing 300 g. of silica gel, eluting with ethyl acetate. Product fractions were combined and evaporated to afford 5.5 g. of the desired dl product, M.P. 91°-94° C. 1H-NMR (CDCl3) ppm (delta): 2.50 (m, 2H, CH2CO), 3.79 (s, 3H), 3.81 (s, 3H), 5.90 (m, 2H). After recrystallization from isopropyl ether, 2.6 g. of crystals were obtained, M.P. 92°-93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[CH2:17][C:18]([OH:20])=O)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:6]=1[C:18](=[O:20])[CH2:17][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][N:11]12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)N1C(CCCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under a nitrogen atmosphere, a mixture of 12.1 g
CUSTOM
Type
CUSTOM
Details
The acetic acid and acetic anhydride were removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between methylene chloride and saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
the organic phase washed with sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 13 g
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on a column
ADDITION
Type
ADDITION
Details
containing 300 g
WASH
Type
WASH
Details
of silica gel, eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 5.5 g
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropyl ether, 2.6 g
CUSTOM
Type
CUSTOM
Details
of crystals were obtained

Outcomes

Product
Name
Type
Smiles
COC1=C2C(CC3N(C2=CC(=C1)OC)CCCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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